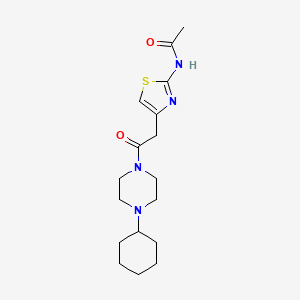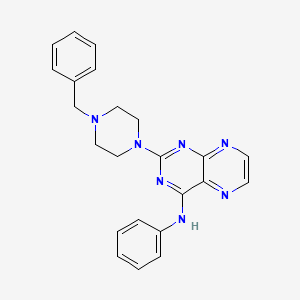
2-(4-苄基哌嗪-1-基)-N-苯基蝶啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine” is a complex organic molecule that contains a pteridin-4-amine group, a phenyl group, and a benzylpiperazine group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound might have interesting biological properties.
Molecular Structure Analysis
The molecular structure of “2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine” would likely be a complex three-dimensional shape due to the presence of the pteridin-4-amine, phenyl, and benzylpiperazine groups . These groups could potentially form various intra- and intermolecular interactions, affecting the compound’s physical and chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine” would be influenced by its molecular structure. For example, the compound might have a certain solubility in water or organic solvents, a specific melting point, or a particular optical activity .
科学研究应用
微波辅助合成和抗菌活性
2-(4-苄基哌嗪-1-基)-N-苯基蝶啶-4-胺和相关化合物已使用微波辅助技术合成,实现了高效生产和良好的收率。这些化合物表现出显着的抗菌活性,展示了它们在医学应用中的潜力,特别是作为抗生素。这种在微波辐射下的合成方法展示了一种开发抗菌剂的现代方法,其中化合物通过光谱数据表征并筛选了对各种细菌的活性 (Merugu, Ramesh, & Sreenivasulu, 2010).
抗菌活性和分子建模
已合成一系列新型化合物,包括 2-(4-苄基哌嗪-1-基)-N-苯基蝶啶-4-胺衍生物,并展示出显着的抗菌和抗真菌活性。这些化合物的抗菌潜力与标准药物相当,其功效进一步得到分子对接研究的支持。这项研究强调了这些衍生物在治疗感染中的治疗潜力,并突出了分子建模在药物开发中的作用 (Mandala et al., 2013).
抗癌和碳酸酐酶抑制
衍生自 2-(4-苄基哌嗪-1-基)-N-苯基蝶啶-4-胺的化合物已显示出作为抗癌剂和碳酸酐酶 I 和 II 同工酶抑制剂的希望。这些发现表明了一种双重治疗潜力,提供了对用于癌症治疗和酶抑制的新型药物设计的见解。此类研究对于开发靶向治疗至关重要,这些治疗可以有效对抗癌症,同时可能最大限度地减少副作用 (Tuğrak et al., 2019).
受体配体的设计和合成
2-(4-苄基哌嗪-1-基)-N-苯基蝶啶-4-胺衍生物已被探索其作为各种受体的配体的作用,包括组胺 H4 和血清素受体。这项研究展示了该化合物与不同生物靶标相互作用的多功能性,为开发针对炎症、疼痛和精神疾病等疾病的新型疗法铺平了道路。这些化合物的构效关系研究促进了具有潜在治疗应用的有效配体的发现 (Altenbach et al., 2008).
作用机制
Target of Action
The primary target of the compound 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine, also known as PAC-1, is the protein procaspase-3 . Procaspase-3 is an inactive form of the enzyme caspase-3, which plays a crucial role in the process of apoptosis, or programmed cell death .
Mode of Action
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine interacts with its target, procaspase-3, by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, caspase-3 . Once activated, caspase-3 can cleave another molecule of procaspase-3 to active caspase-3 . This process results in an exponential increase in the concentration of active caspase-3 in the cell .
Biochemical Pathways
The activation of procaspase-3 by 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine affects the apoptosis pathway . The exponential increase in active caspase-3 concentration triggers a cascade of events that lead to apoptosis, or programmed cell death . This is particularly relevant in cancer cells, where the regulation of apoptosis can be disrupted .
Result of Action
The result of the action of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine is the induction of apoptosis in cells, particularly in cancerous cells . By activating procaspase-3, the compound triggers a cascade of events that lead to the destruction of the cell .
安全和危害
生化分析
Biochemical Properties
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with carbonic anhydrase enzymes, specifically human carbonic anhydrase I and II . These interactions involve the binding of the compound to the active site of the enzyme, where it forms stable complexes with the zinc ion present in the active site. This binding inhibits the enzyme’s activity, which can have various physiological effects.
Cellular Effects
The effects of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance and ion transport within cells . By inhibiting these enzymes, the compound can alter cellular metabolism and affect processes such as respiration and electrolyte secretion.
Molecular Mechanism
At the molecular level, 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase enzymes, forming stable complexes with the zinc ion and interacting with key amino acid residues . This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine in animal models are influenced by the dosage administered. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase activity without causing significant toxicity . At higher doses, the compound can induce adverse effects, including toxicity and alterations in normal physiological processes . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane-bound transporters that facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine is influenced by targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytosol, where it interacts with carbonic anhydrase enzymes . Additionally, the compound may be directed to other subcellular compartments, such as the mitochondria or nucleus, depending on the specific cellular context.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7/c1-3-7-18(8-4-1)17-29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHUJJAWNTTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
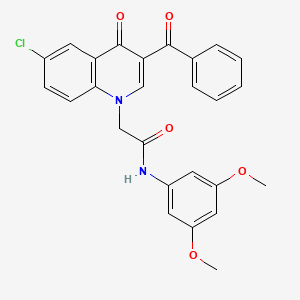
![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)
![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)


![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)
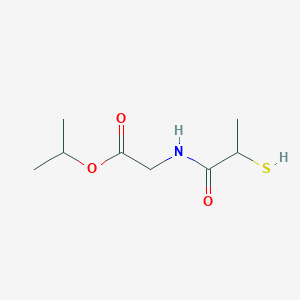
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)
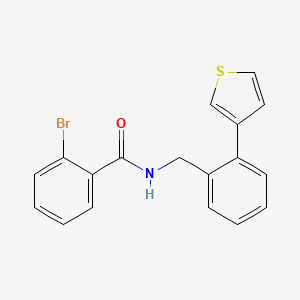
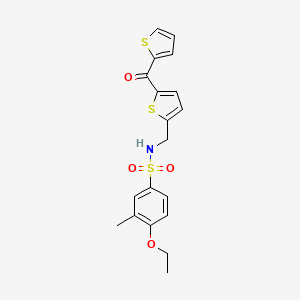
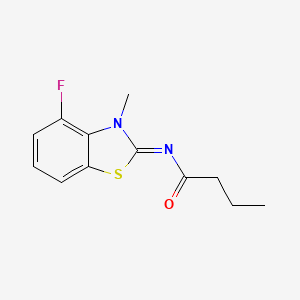
![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2563754.png)
![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)
